molecular formula C13H11ClN2O6S B064488 Ethyl 1-((2-chloro-5-nitrophenyl)sulfonyl)-1H-pyrrole-2-carboxylate CAS No. 173908-23-1

Ethyl 1-((2-chloro-5-nitrophenyl)sulfonyl)-1H-pyrrole-2-carboxylate

Cat. No.: B064488
CAS No.: 173908-23-1
M. Wt: 358.75 g/mol
InChI Key: OZKZBBVDHQLRHE-UHFFFAOYSA-N
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Description

1H-Pyrrole-2-carboxylic acid, 1-((2-chloro-5-nitrophenyl)sulfonyl)-, ethyl ester is a chemical compound with the molecular formula C13H11ClN2O6S and a molecular weight of 358.75 g/mol. This compound is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1H-Pyrrole-2-carboxylic acid, 1-((2-chloro-5-nitrophenyl)sulfonyl)-, ethyl ester involves several steps. One common method involves the reaction of 1H-pyrrole-2-carboxylic acid with 2-chloro-5-nitrobenzenesulfonyl chloride in the presence of a base, followed by esterification with ethanol. The reaction conditions typically include the use of a solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or under reflux conditions.

Chemical Reactions Analysis

1H-Pyrrole-2-carboxylic acid, 1-((2-chloro-5-nitrophenyl)sulfonyl)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo substitution reactions, where the chloro group can be replaced by other nucleophiles such as amines or thiols, forming new derivatives.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and acetonitrile, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Pyrrole-2-carboxylic acid, 1-((2-chloro-5-nitrophenyl)sulfonyl)-, ethyl ester has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 1-((2-chloro-5-nitrophenyl)sulfonyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, binding to the active site and preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved.

Comparison with Similar Compounds

1H-Pyrrole-2-carboxylic acid, 1-((2-chloro-5-nitrophenyl)sulfonyl)-, ethyl ester can be compared with other similar compounds, such as:

  • **1H-Pyrrole-2-car

Properties

CAS No.

173908-23-1

Molecular Formula

C13H11ClN2O6S

Molecular Weight

358.75 g/mol

IUPAC Name

ethyl 1-(2-chloro-5-nitrophenyl)sulfonylpyrrole-2-carboxylate

InChI

InChI=1S/C13H11ClN2O6S/c1-2-22-13(17)11-4-3-7-15(11)23(20,21)12-8-9(16(18)19)5-6-10(12)14/h3-8H,2H2,1H3

InChI Key

OZKZBBVDHQLRHE-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CN1S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl

Canonical SMILES

CCOC(=O)C1=CC=CN1S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl

173908-23-1

Synonyms

ethyl 1-(2-chloro-5-nitro-phenyl)sulfonylpyrrole-2-carboxylate

Origin of Product

United States

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